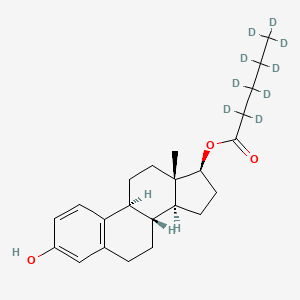
Estradiol 17-Valerate-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen compound. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of estradiol valerate, as well as in hormone replacement therapy and contraceptive drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Estradiol 17-Valerate-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of estradiol valerate.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Investigated for its role in hormone replacement therapy and contraceptive drugs.
Industry: Used in the development of pharmaceuticals and as a growth promoter in animal farming .
Mecanismo De Acción
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
Comparación Con Compuestos Similares
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Estradiol Valerate: The non-deuterated form used in hormone replacement therapy and contraceptive drugs.
Estradiol Acetate: Another esterified form of estradiol used in similar applications.
Estradiol Benzoate: A synthetic estrogen used in veterinary medicine and hormone therapy.
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies .
Propiedades
Fórmula molecular |
C23H32O3 |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
Clave InChI |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES canónico |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)

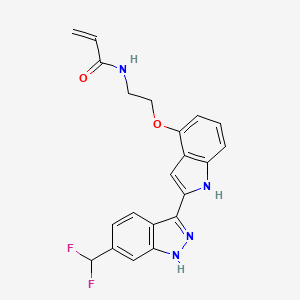
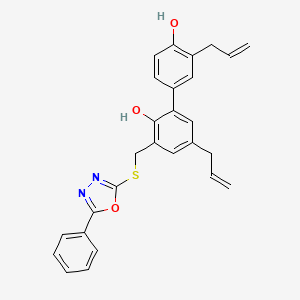
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
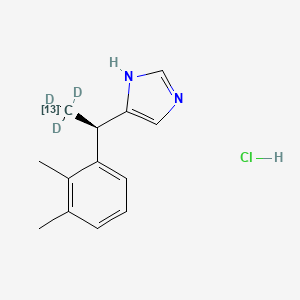
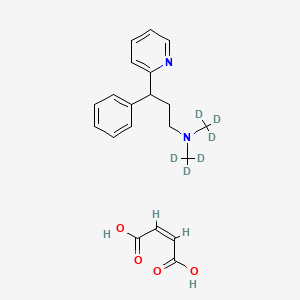

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)


